molecular formula C20H17N3OS B12152712 N,3-dimethyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide

N,3-dimethyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B12152712
M. Wt: 347.4 g/mol
InChI Key: JBFSDQZHADZACV-UHFFFAOYSA-N
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Description

N,3-dimethyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide is a compound that belongs to the imidazo[2,1-b]thiazole family. Compounds in this family are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization with a carboxylic acid derivative . The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the imidazo[2,1-b]thiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other members of the imidazo[2,1-b]thiazole family, such as:

Uniqueness

What sets N,3-dimethyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide apart from similar compounds is its unique combination of functional groups, which can confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C20H17N3OS

Molecular Weight

347.4 g/mol

IUPAC Name

N,3-dimethyl-N,6-diphenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C20H17N3OS/c1-14-18(19(24)22(2)16-11-7-4-8-12-16)25-20-21-17(13-23(14)20)15-9-5-3-6-10-15/h3-13H,1-2H3

InChI Key

JBFSDQZHADZACV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N(C)C4=CC=CC=C4

Origin of Product

United States

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